

beta-acetyldigoxin molecular formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-Acetyldigoxin*

Cat. No.: B194529

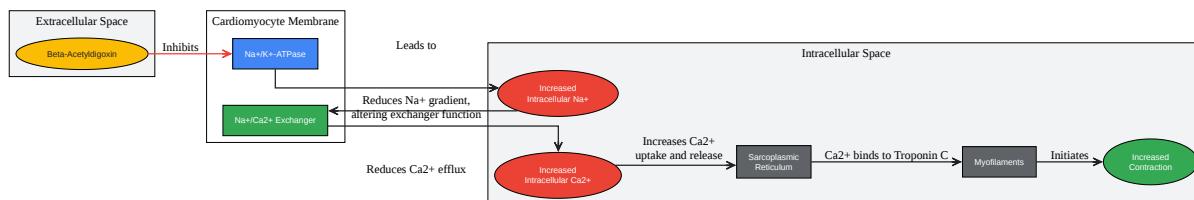
[Get Quote](#)

An In-Depth Technical Guide to Beta-Acetyldigoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-acetyldigoxin, a cardiac glycoside derived from the foxglove plant *Digitalis lanata*, is a crucial therapeutic agent in the management of heart failure and certain cardiac arrhythmias. Its primary mechanism of action involves the targeted inhibition of the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump in myocardial cells. This inhibition leads to a cascade of intracellular events culminating in an increased force of cardiac contraction, known as a positive inotropic effect. This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and relevant experimental protocols for the study of **beta-acetyldigoxin**, tailored for professionals in research and drug development.


Core Molecular and Physical Properties

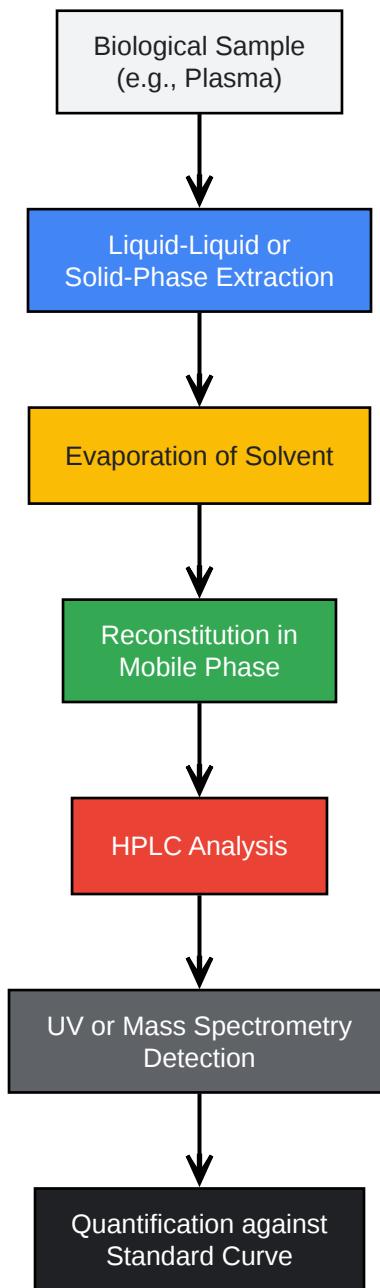
Beta-acetyldigoxin is characterized by a specific molecular structure that dictates its pharmacological activity. The key quantitative data for this compound are summarized in the table below.

Property	Value
Molecular Formula	C43H66O15
Molecular Weight	822.98 g/mol

Mechanism of Action: Signaling Pathway

The primary therapeutic effect of **beta-acetyldigoxin** is achieved through its interaction with the Na⁺/K⁺-ATPase pump in the plasma membrane of cardiac muscle cells (cardiomyocytes). The binding of **beta-acetyldigoxin** to this enzyme initiates a signaling cascade that ultimately enhances the contractility of the heart.

[Click to download full resolution via product page](#)


Figure 1. Signaling pathway of **beta-acetyldigoxin** in cardiomyocytes.

Experimental Protocols

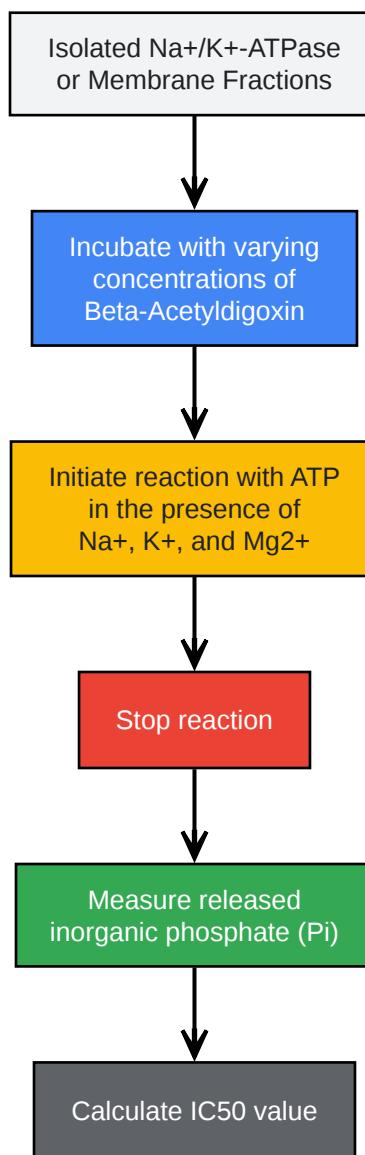
Quantification of Beta-Acetyldigoxin in Biological Samples using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the determination of **beta-acetyldigoxin** in biological matrices such as plasma or serum.

Workflow:

[Click to download full resolution via product page](#)

Figure 2. Workflow for HPLC quantification of **beta-acetyldigoxin**.


Methodology:

- Sample Preparation:
 - To 1 mL of plasma or serum, add an internal standard.
 - Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).
 - Vortex the mixture and centrifuge to separate the layers.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and water.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV absorbance at 220 nm or by mass spectrometry for higher sensitivity and specificity.
- Quantification:
 - Construct a calibration curve using known concentrations of **beta-acetyldigoxin**.
 - Determine the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Na⁺/K⁺-ATPase Inhibition Assay

This assay is designed to measure the inhibitory effect of **beta-acetyldigoxin** on the activity of the Na⁺/K⁺-ATPase enzyme.

Workflow:

[Click to download full resolution via product page](#)

Figure 3. Workflow for Na⁺/K⁺-ATPase inhibition assay.

Methodology:

- Enzyme Preparation:
 - Isolate membrane fractions rich in Na⁺/K⁺-ATPase from a suitable source (e.g., porcine or canine kidney medulla).
- Assay Procedure:

- Pre-incubate the enzyme preparation with various concentrations of **beta-acetyldigoxin** in a buffer containing MgCl₂, NaCl, and KCl.
- Initiate the enzymatic reaction by adding ATP.
- Incubate at 37°C for a defined period.
- Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
- Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., the Fiske-Subbarow method).

- Data Analysis:
 - Plot the percentage of enzyme inhibition against the logarithm of the **beta-acetyldigoxin** concentration.
 - Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

Conclusion

Beta-acetyldigoxin remains a cornerstone in the pharmacological management of cardiac conditions. A thorough understanding of its molecular characteristics, mechanism of action, and appropriate experimental methodologies is paramount for researchers and drug developers. The protocols and data presented in this guide provide a solid foundation for further investigation and development in the field of cardiac glycoside therapeutics.

- To cite this document: BenchChem. [beta-acetyldigoxin molecular formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b194529#beta-acetyldigoxin-molecular-formula-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com